2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1H-indol-3-yl)ethylamine hydrochloride
- N-[5-(6-chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]ethanesulfonamide
Uniqueness
2-[(5-chloro-1H-indol-1-yl)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the indole and tetrahydroisoquinoline moieties makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-19-10-14-5-8-24(12-16(14)11-20(19)27-2)21(25)13-23-7-6-15-9-17(22)3-4-18(15)23/h3-4,6-7,9-11H,5,8,12-13H2,1-2H3 |
InChI Key |
ILIHICOMWUVSKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C=CC4=C3C=CC(=C4)Cl)OC |
Origin of Product |
United States |
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